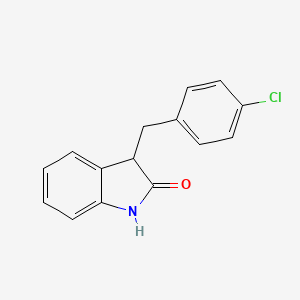![molecular formula C13H8BF4NO3 B1149114 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) CAS No. 132235-02-0](/img/new.no-structure.jpg)
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, substituted with cyclopropyl, difluoroboryl, and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinolinone core structure.
Levofloxacin: Another fluoroquinolone antibiotic with a similar core structure but different substituents.
Uniqueness
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
132235-02-0 |
|---|---|
Molekularformel |
C13H8BF4NO3 |
Molekulargewicht |
313.0121328 |
Synonyme |
4(1H)-Quinolinone, 1-cyclopropyl-3-[[(difluoroboryl)oxy]carbonyl]-6,7-difluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)
![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)


